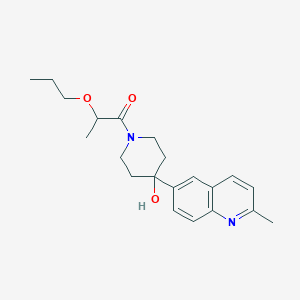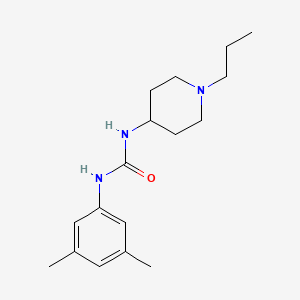
4-(1-naphthylmethyl)-N-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-naphthylmethyl)-N-phenyl-1-piperazinecarboxamide, commonly known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of NAP is still not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system (CNS) and the immune system. NAP is known to interact with various receptors such as dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
NAP has been found to have several biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival and plasticity. NAP has also been found to regulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play a crucial role in the regulation of mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAP in lab experiments is its high potency and selectivity towards its molecular targets. It has also been shown to have low toxicity and good bioavailability, making it an ideal candidate for drug development. However, one of the limitations of using NAP is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on NAP. One of the areas of focus could be the development of NAP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest could be the use of NAP in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to elucidate the exact mechanism of action of NAP and its potential targets in the body.
Méthodes De Synthèse
The synthesis of NAP involves the reaction of 1-naphthylmethylamine and N-phenylpiperazine in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound. The yield of the synthesis method is reported to be around 60-70%.
Applications De Recherche Scientifique
NAP has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has shown promising results in preclinical studies for its neuroprotective, anti-inflammatory, and anti-tumor properties. NAP has been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
4-(naphthalen-1-ylmethyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(23-20-10-2-1-3-11-20)25-15-13-24(14-16-25)17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12H,13-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWBLWBJLPWRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![{4-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5363391.png)
![9-amino-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B5363395.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)

![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)

![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)
![2-tert-butyl-6-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5363448.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)

